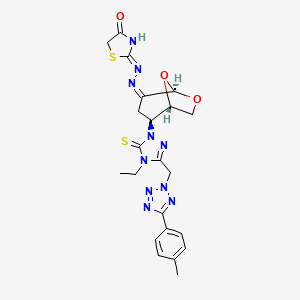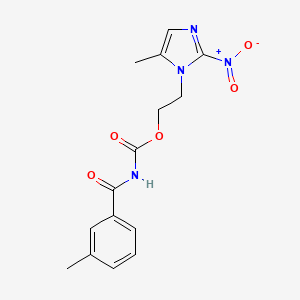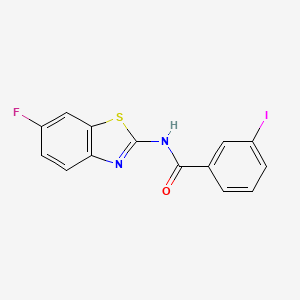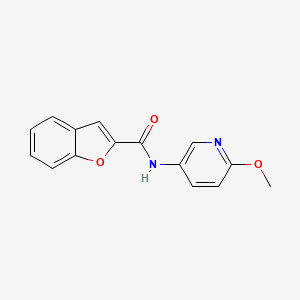
One (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “One” is a versatile organic molecule with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique chemical properties and reactivity, making it a valuable compound for scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “One” typically involves several steps, starting from readily available precursors. One common synthetic route involves the reaction of a halogen-substituted hydrocarbon with an electropositive metal, such as lithium or magnesium, to form an organometallic intermediate. This intermediate can then undergo further reactions to yield the desired compound .
Industrial Production Methods: Industrial production of “One” often involves large-scale chemical processes that optimize yield and purity. These processes may include metathesis reactions, where an organometallic compound reacts with a binary halide to produce the target compound . The choice of reaction conditions, such as temperature, pressure, and solvent, plays a crucial role in the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: “One” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents.
Common Reagents and Conditions: Common reagents used in the reactions of “One” include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the replacement of a functional group with a halogen atom .
Scientific Research Applications
“One” has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, “One” is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities .
Mechanism of Action
The mechanism of action of “One” involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and signaling proteins. By binding to these targets, “One” can modulate various biochemical pathways, leading to its observed effects. The exact mechanism may vary depending on the specific application and context .
Properties
Molecular Formula |
C22H24N10O3S2 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(2Z)-2-[(Z)-[(1S,2S,5R)-2-[4-ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]hydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H24N10O3S2/c1-3-30-17(9-31-28-19(25-29-31)13-6-4-12(2)5-7-13)27-32(22(30)36)15-8-14(20-34-10-16(15)35-20)24-26-21-23-18(33)11-37-21/h4-7,15-16,20H,3,8-11H2,1-2H3,(H,23,26,33)/b24-14-/t15-,16+,20+/m0/s1 |
InChI Key |
WMTPKHIYDAYFSU-RBAIIMRGSA-N |
Isomeric SMILES |
CCN1C(=NN(C1=S)[C@H]2C/C(=N/N=C\3/NC(=O)CS3)/[C@@H]4OC[C@H]2O4)CN5N=C(N=N5)C6=CC=C(C=C6)C |
Canonical SMILES |
CCN1C(=NN(C1=S)C2CC(=NN=C3NC(=O)CS3)C4OCC2O4)CN5N=C(N=N5)C6=CC=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11067682.png)

![3-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B11067696.png)
![4-{[2-(4-Methoxyphenyl)-2-(prop-2-en-1-yl)pent-4-en-1-yl]amino}-4-oxobutanoic acid](/img/structure/B11067699.png)
![4-methoxy-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N,N-dipropyl-1,3,5-triazin-2-amine](/img/structure/B11067712.png)
![{1-[(3-Trifluoromethyl-phenylcarbamoyl)-methyl]-cyclopentyl}-acetic acid](/img/structure/B11067718.png)
![3'-benzyl-1-(2-chlorobenzyl)-5'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11067722.png)
![Thiophene-2-carboxylic acid, 3-[2-(4-fluorophenoxy)acetylamino]-, methyl ester](/img/structure/B11067725.png)

![4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11067730.png)
![N-tert-butyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11067735.png)

![1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B11067751.png)
![4-(Methoxymethyl)-2-[(3-methoxyphenyl)amino]-6-methylpyridine-3-carboxamide](/img/structure/B11067755.png)
